molecular formula C7H13NO B13099161 (S)-6-Ethylpiperidin-2-one

(S)-6-Ethylpiperidin-2-one

Cat. No.: B13099161
M. Wt: 127.18 g/mol
InChI Key: PAHMYIHLZQRVHU-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-6-Ethylpiperidin-2-one is a chiral compound belonging to the class of piperidinones It is characterized by the presence of an ethyl group at the sixth position and a ketone functional group at the second position of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6-Ethylpiperidin-2-one can be achieved through several methods. One common approach involves the asymmetric hydrogenation of 6-ethyl-2-piperidone using chiral catalysts. This method ensures the selective formation of the (S)-enantiomer. The reaction typically requires hydrogen gas, a chiral catalyst such as a rhodium or ruthenium complex, and a suitable solvent like ethanol or methanol. The reaction is carried out under mild conditions, with temperatures ranging from 25°C to 50°C and pressures between 1 to 5 atmospheres.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. The process can be scaled up by optimizing reaction parameters such as temperature, pressure, and catalyst concentration. Additionally, the use of advanced purification techniques like chromatography and crystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-6-Ethylpiperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols or amines.

    Substitution: The ethyl group or the hydrogen atoms on the piperidine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used. These reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.

    Substitution: Substitution reactions often involve reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides. These reactions can be catalyzed by acids or bases and are typically conducted at elevated temperatures.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as alcohols, amines, carboxylic acids, and substituted piperidinones. These derivatives can have different physical and chemical properties, making them useful in diverse applications.

Scientific Research Applications

(S)-6-Ethylpiperidin-2-one has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.

    Medicine: It is investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical drugs.

    Industry: The compound is utilized in the production of agrochemicals, such as pesticides and herbicides, and in the development of specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-6-Ethylpiperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    6-Methylpiperidin-2-one: Similar structure but with a methyl group instead of an ethyl group.

    6-Propylpiperidin-2-one: Similar structure but with a propyl group instead of an ethyl group.

    2-Piperidone: Lacks the ethyl group at the sixth position.

Uniqueness

(S)-6-Ethylpiperidin-2-one is unique due to its specific chiral configuration and the presence of the ethyl group at the sixth position. This structural feature imparts distinct physical and chemical properties, such as higher lipophilicity and different reactivity compared to its analogs. These unique properties make it valuable in various applications, particularly in the synthesis of chiral compounds and in pharmaceutical research.

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

(6S)-6-ethylpiperidin-2-one

InChI

InChI=1S/C7H13NO/c1-2-6-4-3-5-7(9)8-6/h6H,2-5H2,1H3,(H,8,9)/t6-/m0/s1

InChI Key

PAHMYIHLZQRVHU-LURJTMIESA-N

Isomeric SMILES

CC[C@H]1CCCC(=O)N1

Canonical SMILES

CCC1CCCC(=O)N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.